JNJ-10198409
Overview
Description
JNJ-10198409 is a relatively selective, orally active, and ATP competitive inhibitor of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK). It is known for its dual mechanism of action, exhibiting both antiangiogenic and tumor cell antiproliferative properties . This compound has shown significant activity against PDGF-β kinase and PDGF-α kinase, making it a potent agent in cancer research .
Mechanism of Action
Mode of Action
JNJ-10198409 acts as an ATP-competitive inhibitor of PDGFR tyrosine kinases . It binds to the ATP-binding site of the PDGFR tyrosine kinases, preventing ATP from binding and thus inhibiting the phosphorylation and activation of the receptor . This results in the inhibition of downstream signaling pathways that are crucial for cell proliferation and survival .
Biochemical Pathways
The inhibition of PDGFR tyrosine kinases by this compound affects several biochemical pathways. PDGFR signaling plays a key role in angiogenesis, a process that involves the growth of new blood vessels from pre-existing ones . By inhibiting PDGFR, this compound can disrupt angiogenesis, which is often upregulated in cancerous tumors . Additionally, this compound exhibits antiproliferative activity against tumor cells, further contributing to its anti-cancer effects .
Result of Action
The inhibition of PDGFR tyrosine kinases by this compound leads to a reduction in angiogenesis and tumor cell proliferation . In vitro, this compound has shown potent antiproliferative activity in several tumor cell lines . In vivo, it has been shown to produce a statistically significant, dose-dependent reduction in tumor growth .
Biochemical Analysis
Biochemical Properties
JNJ-10198409 selectively inhibits PDGF-BB tyrosine kinase (IC50 = 4.2 nM) . It also inhibits TGF-β1-mediated elongation and stiffening response, and selectively blocks Actn1 activation . The compound interacts with PDGF receptors, which are mainly expressed by cells of mesenchymal origin, such as fibroblasts, pericytes, and vascular smooth muscle cells .
Cellular Effects
This compound has shown to inhibit the growth of neuroblastoma cells without affecting the growth of primary pediatric neural crest-like stem cells . It has also demonstrated antiproliferative activity in several human tumor cell lines . The compound influences cell function by inhibiting the activity of Src family kinases .
Molecular Mechanism
This compound functions by inhibiting the activity of PDGF receptor tyrosine kinases . It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase active site . This inhibition disrupts the PDGF signaling pathway, which plays a crucial role in cell proliferation, differentiation, migration, and survival .
Temporal Effects in Laboratory Settings
In vitro, this compound has shown to inhibit neuroblastoma cell growth in AlamarBlue assays and rapidly induce apoptotic cell death
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly stated in the available literature. It is known that the compound inhibits PDGF-BB tyrosine kinase, which plays a key role in various cellular processes .
Transport and Distribution
Pdgf receptors, which this compound targets, are transmembrane proteins , suggesting that the compound likely interacts with cellular membranes.
Subcellular Localization
Given that it targets PDGF receptors, which are located on the cell membrane , it can be inferred that the compound localizes to the cell membrane to exert its effects.
Preparation Methods
The synthesis of JNJ-10198409 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the indeno[1,2-c]pyrazole core.
Functional group modifications: Introduction of methoxy groups and fluorophenylamine to enhance the inhibitory activity against PDGF-RTK
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
JNJ-10198409 undergoes various chemical reactions, including:
Oxidation and reduction: These reactions can modify the functional groups on the compound, potentially altering its activity.
Substitution reactions: Common reagents used in these reactions include halogenating agents and nucleophiles, leading to the formation of derivatives with different properties
Major products: The primary products formed from these reactions are derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships.
Scientific Research Applications
JNJ-10198409 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PDGF-RTK and related pathways.
Biology: Investigated for its effects on cell proliferation, angiogenesis, and apoptosis in various cell lines
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting tumors with high PDGF-RTK activity
Industry: Utilized in the development of new kinase inhibitors and anti-cancer drugs
Comparison with Similar Compounds
JNJ-10198409 is unique in its dual mechanism of action, combining antiangiogenic and antiproliferative properties. Similar compounds include:
Imatinib: A well-known PDGF-RTK inhibitor with similar anti-cancer properties.
Sunitinib: Another kinase inhibitor that targets multiple receptors, including PDGF-RTK.
Sorafenib: A multi-kinase inhibitor with activity against PDGF-RTK and other kinases
These compounds share similar mechanisms of action but differ in their selectivity and potency against various kinases, highlighting the uniqueness of this compound in its specific targeting of PDGF-RTK .
Properties
IUPAC Name |
N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNURMVOKAERHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430890 | |
Record name | JNJ-10198409 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627518-40-5 | |
Record name | JNJ-10198409 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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